Product packaging for Alanine mustard(Cat. No.:CAS No. 3374-04-7)

Alanine mustard

Cat. No.: B10782581
CAS No.: 3374-04-7
M. Wt: 250.5 g/mol
InChI Key: OSFZRZNDOBDGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alanine Mustard is a functionalized nitrogen mustard compound investigated for its potential in cancer research. As part of the nitrogen mustard class of cytotoxic agents, its primary mechanism of action is believed to be DNA alkylation. These compounds typically form cyclic ammonium ions that covalently bind to nucleophilic sites on DNA, particularly the N-7 position of guanine bases. This action can lead to the formation of intra-strand and inter-strand DNA cross-links, which disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells . Nitrogen mustards were the first agents developed for cancer chemotherapy and continue to be a subject of research due to their potent alkylating activity . The specific research value of this compound lies in its structure, which may be explored for targeting and efficacy in various experimental models. Researchers studying the mechanisms of DNA damage, cell cycle arrest, and programmed cell death may find this compound useful. It is critical to handle this material with appropriate safety precautions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14Cl3NO2 B10782581 Alanine mustard CAS No. 3374-04-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3374-04-7

Molecular Formula

C7H14Cl3NO2

Molecular Weight

250.5 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C7H13Cl2NO2.ClH/c1-6(7(11)12)10(4-2-8)5-3-9;/h6H,2-5H2,1H3,(H,11,12);1H

InChI Key

OSFZRZNDOBDGPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(CCCl)CCCl.Cl

Origin of Product

United States

Synthesis and Chemical Development of Alanine Mustard Agents

Synthetic Methodologies for Alanine (B10760859) Mustard and Its Derivatives

The synthesis of alanine mustard and its analogues is a multi-step process that requires careful control of reaction conditions to achieve the desired products with high purity. The core of these syntheses involves the attachment of the reactive bis(2-chloroethyl)amino group to an alanine scaffold.

Strategies for Incorporating Alanine as a Drug Carrier Scaffold

The primary strategy for incorporating alanine as a drug carrier involves utilizing its inherent chemical functionalities—the amine and carboxylic acid groups—for the attachment of the nitrogen mustard moiety. This design may leverage the membrane transport machinery for amino acids, potentially improving the agent's selectivity and therapeutic index. tandfonline.com

One common synthetic approach involves the reaction of the primary amine of alanine with an alkylating agent such as 1,2-dichloroethane (B1671644). This reaction results in the formation of the chloroethyl substituents on the nitrogen atom, creating the characteristic nitrogen mustard group. tandfonline.comnih.gov The carboxylic acid group of alanine can also be modified, for instance, through esterification, to create derivatives with altered physicochemical properties. tandfonline.com

Synthetic Pathways for D-Alanine Nitrogen Mustard Analogues

Researchers have explored the use of D-alanine, the non-proteinogenic stereoisomer of alanine, as a scaffold for nitrogen mustard agents. The rationale behind using D-amino acids is their increased resistance to enzymatic degradation by proteases, which could lead to improved bioavailability and prolonged therapeutic effect. tandfonline.com

A synthetic pathway for a D-alanine nitrogen mustard analogue involves the reaction of D-alanine with 1,2-dichloroethane to introduce the chloroethyl groups onto the primary amine. tandfonline.comnih.gov This process yields a D-alanine derivative carrying the nitrogen mustard functionality. The resulting compound possesses three potential sites for alkylating nucleophiles. tandfonline.com

Table 1: Molecular Properties of a D-Alanine Nitrogen Mustard Agent tandfonline.comnih.gov

PropertyValue
Formula Weight276.59 g/mol
Polar Surface Area29.543 Ų
Log P (Partition Coefficient)1.605
Molar Volume222.3 cm³
Violations of Rule of 50

This table presents key molecular properties of a D-alanine nitrogen mustard agent, indicating good potential for bioavailability.

Synthesis of this compound in Peptide Conjugates

To further enhance tumor cell selectivity, this compound has been incorporated into peptide conjugates. This strategy relies on the specific recognition of the peptide sequence by enzymes that are overexpressed in the tumor microenvironment, such as prostate-specific antigen (PSA). nih.gov

The synthesis of these conjugates is typically achieved through solid-phase peptide synthesis (SPPS). pacific.edu In this method, the peptide chain is assembled on a solid resin support. The alanine residue, often as part of a larger peptide sequence, is coupled along with other amino acids. The nitrogen mustard moiety can be introduced either by using a pre-functionalized alanine derivative during the SPPS or by post-synthetic modification of the assembled peptide. nih.govnih.gov For instance, a series of Glutaryl-Hyp-Ala-Ser-Chg-Gln-4-aminobenzyl phosphoramide (B1221513) mustard conjugates were designed and synthesized as potential prodrugs for site-specific activation by PSA in prostate cancer cells. nih.gov

Advanced Chemical Characterization in this compound Research

The chemical characterization of this compound and its derivatives is crucial to confirm their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic and Chromatographic Approaches in Analog Characterization

A variety of analytical methods are used to characterize newly synthesized this compound analogues. These techniques provide detailed information about the molecular structure and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds, confirming the attachment of the nitrogen mustard group to the alanine scaffold. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compounds, further confirming their identity. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are pivotal in analyzing the compounds and their degradation products. researchgate.netnih.gov

Spectrophotometry: UV-visible spectrophotometry can be used to monitor reactions and determine certain properties of the compounds. nih.govnih.gov For example, the alkylating activity of a D-alanine nitrogen mustard agent was determined by monitoring the reaction with p-chloroaniline using a UV-Vis spectrometer at 400 nm. nih.gov

Chromatography: Liquid chromatography (LC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compounds and for separating them from reaction byproducts and starting materials. researchgate.netnih.govnih.gov

Impurity Profiling and Synthesis Route Attribution for Nitrogen Mustards

The identification and quantification of impurities in this compound preparations are critical for quality control and for understanding potential degradation pathways. Degradation products of nitrogen mustards, such as ethanolamines, can be analyzed using techniques like hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). doi.org

Furthermore, advanced analytical methods can be used for the attribution of the synthetic route used to produce a nitrogen mustard. By analyzing the profile of impurities and byproducts, which can be unique to a specific synthetic pathway, it is possible to retrospectively determine the manufacturing process. This is particularly relevant in the context of chemical attribution and forensic analysis. Nontargeted screening using gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) has been employed to identify chemical signatures specific to different synthesis routes of sulfur mustard, a related alkylating agent, and similar principles can be applied to nitrogen mustards. nih.gov

Derivatization Strategies for Enhanced Biochemical Interactions

Derivatization strategies for this compound are primarily focused on creating conjugates that can effectively navigate biological systems and release the active cytotoxic agent in a controlled manner. This involves the use of various scaffolds and linker technologies designed to respond to specific biological cues.

Conjugation with Amino Acid and Peptide Scaffolds

The conjugation of this compound to amino acids and peptides is a widely explored strategy to enhance its targeting capabilities and create prodrugs that are activated by specific enzymes. This approach utilizes the inherent biological roles of amino acids and peptides to guide the cytotoxic agent to its intended site of action.

One of the key methodologies in this area involves the use of dipeptide linkers that are susceptible to cleavage by enzymes overexpressed in the tumor microenvironment. A prominent example is the Valine-Alanine (Val-Ala) dipeptide linker. This linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often found in high concentrations within cancer cells. Upon internalization of the conjugate into the target cell, the amide bond between the alanine residue and a self-immolative spacer is hydrolyzed by cathepsin B. This enzymatic cleavage initiates a cascade reaction that leads to the release of the active this compound, allowing it to exert its cytotoxic effects directly within the cancer cell. The Val-Ala linker has demonstrated comparable performance to the more commonly used Valine-Citrulline (VC) linker in terms of stability and enzymatic cleavage, with the potential advantage of reducing aggregation in certain antibody-drug conjugate (ADC) formulations.

The design of these peptide-drug conjugates often incorporates a self-immolative linker, such as p-aminobenzylcarbamate (PABC). Following the enzymatic cleavage of the peptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which results in the release of the drug, carbon dioxide, and a benign byproduct. This "traceless" release mechanism is crucial for ensuring that the active drug is liberated in its unmodified, potent form.

Conjugate ComponentRole in this compound DeliveryKey Features
Valine-Alanine (Val-Ala) Dipeptide Enzyme-cleavable linker- Stable in systemic circulation- Substrate for lysosomal proteases (e.g., cathepsin B)- May reduce aggregation compared to other linkers
p-Aminobenzylcarbamate (PABC) Self-immolative spacer- Connects the dipeptide to the this compound- Undergoes spontaneous 1,6-elimination after enzymatic cleavage- Ensures "traceless" release of the active drug
Targeting Moiety (e.g., Antibody, RGD peptide) Guides the conjugate to the target cell- Binds to specific receptors overexpressed on cancer cells- Enhances selectivity and reduces off-target toxicity

Another important aspect of peptide conjugation is the use of targeting peptides that can direct the this compound conjugate to specific cell surface receptors. For instance, peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are known to bind with high affinity to integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels. By conjugating this compound to an RGD-containing peptide, it is possible to achieve targeted delivery of the cytotoxic agent to the tumor site, thereby increasing its efficacy and reducing systemic side effects.

The synthesis of these peptide conjugates typically involves solid-phase peptide synthesis (SPPS) to construct the desired peptide sequence, followed by the coupling of the this compound derivative and the linker chemistry. Protecting groups are used throughout the synthesis to ensure that the correct amide bonds are formed and to prevent unwanted side reactions.

Linker Chemistry in this compound Conjugate Design

Cleavable Linkers: The majority of this compound-peptide conjugates utilize cleavable linkers, which are designed to break under specific physiological conditions. These can be broadly categorized as:

Enzymatically Cleavable Linkers: As discussed previously, peptide-based linkers that are substrates for specific proteases are a cornerstone of this strategy. The Val-Ala and Val-Cit linkers are prime examples, offering a balance of plasma stability and efficient cleavage within the lysosomal compartment of cancer cells. The rate of cleavage can be modulated by the specific amino acid sequence of the peptide linker.

pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone and cis-aconityl linkers are examples of acid-labile functionalities that have been explored for this purpose.

Self-Immolative Linkers: A key innovation in linker technology is the concept of self-immolation. These linkers are not directly cleaved by an external trigger but rather undergo a spontaneous electronic cascade reaction following the cleavage of an adjacent "trigger" group. The PABC spacer is the most well-established self-immolative linker. Its activation is initiated by the enzymatic removal of a masking group (e.g., a dipeptide), which then allows for the spontaneous release of the active drug. This strategy ensures a clean and efficient release of the unmodified cytotoxic agent.

Linker TypeCleavage/Release MechanismExamplesAdvantages
Enzymatically Cleavable Cleavage by specific proteases (e.g., cathepsin B)Valine-Alanine (Val-Ala), Valine-Citrulline (Val-Cit)High plasma stability, specific release in target cells
pH-Sensitive Hydrolysis in acidic environments (endosomes, lysosomes)Hydrazone, cis-AconitylExploits the lower pH of intracellular compartments
Self-Immolative Spontaneous electronic cascade following trigger cleavagep-Aminobenzylcarbamate (PABC)"Traceless" release of the unmodified active drug

The selection of the appropriate linker chemistry depends on several factors, including the nature of the targeting moiety, the specific characteristics of the target cells, and the desired pharmacokinetic profile of the conjugate. The continuous development of novel linker strategies is a vibrant area of research aimed at creating more effective and safer this compound-based therapeutics.

Molecular and Cellular Mechanisms of Action of Alanine Mustard

Fundamental Alkylation Chemistry of Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents that share a common core structure, typically a bis(2-chloroethyl)amino moiety researchgate.netrsc.orgptfarm.plwikipedia.orgbiointerfaceresearch.com. This structural feature is central to their reactivity and mechanism of action.

The primary mechanism by which nitrogen mustards become active alkylating agents involves the formation of a highly reactive intermediate known as an aziridinium (B1262131) ion researchgate.netrsc.orgptfarm.plbiointerfaceresearch.commdpi.comresearchgate.netnih.gov. This occurs through an intramolecular cyclization reaction, where one of the chloroethyl groups undergoes nucleophilic attack by the nitrogen atom of the mustard moiety, displacing the chloride ion researchgate.netrsc.orgbiointerfaceresearch.comresearchgate.net. This process generates a strained, three-membered aziridinium ring, which carries a positive charge on the nitrogen atom biointerfaceresearch.commdpi.comnih.gov.

The aziridinium ion is a potent electrophile due to the positive charge and ring strain researchgate.netrsc.orgresearchgate.netnih.gov. This electrophilic character makes it highly susceptible to attack by nucleophilic sites present in biological macromolecules, most notably the nitrogenous bases of DNA researchgate.netrsc.orgbiointerfaceresearch.commdpi.comresearchgate.net. The reaction pathway can proceed via an SN1-like mechanism, where the aziridinium ion is formed first, or an SN2-like mechanism involving a carbenium ion intermediate, depending on the specific conditions and the nitrogen mustard structure biointerfaceresearch.comtandfonline.comtandfonline.com.

The rate at which nitrogen mustards alkylate their targets is a critical determinant of their efficacy and is governed by specific kinetic parameters. For D-alanine nitrogen mustard, studies have shown that it effectively alkylates nucleophilic primary amines with zero-order kinetics, exhibiting a rate constant of 7.445 x 10-4 mol/L/min tandfonline.comtandfonline.com. In a related study, another nitrogen mustard agent demonstrated second-order kinetics with a rate constant (k2) of 0.0415 L/(mol x min) when reacting with a nucleophile researchgate.net.

The kinetics of alkylation are typically investigated by monitoring the consumption of the nucleophile or the formation of the alkylated product. Techniques involving fluorescent derivatization, such as with fluorescamine, are employed to quantify unreacted primary amines, allowing for the determination of reaction rates and orders tandfonline.comtandfonline.comresearchgate.net. The rate of these reactions is influenced by factors such as pH, temperature, and the buffer system used tandfonline.comresearchgate.netresearchgate.netnih.gov. For instance, studies on melphalan (B128), a nitrogen mustard containing an alanine (B10760859) moiety, indicate that while the initially formed monoalkylated N7-guanine (NM-G) adducts are transient, the interstrand cross-links (G-NM-G) and ring-opened adducts (NM-Fapy-G) are more persistent, with significantly longer half-lives nih.gov.

Table 1: Kinetic Parameters of Nitrogen Mustard Alkylation

Compound/AgentReaction OrderRate Constant (k)Nucleophile/TargetConditionsReference
D-alanine nitrogen mustardZero-order7.445 x 10-4 mol/L/minp-chloroanilineAqueous solution, pH 7.4, 37°C tandfonline.comtandfonline.com
Nitrogen mustard agentSecond-order0.0415 L/(mol x min)Primary amineAqueous solution researchgate.net
Mechlorethamine (B1211372) (NM)Not specifiedN/A (Persistence data provided)DNAIn vivo (mice) nih.gov
Melphalan (NM-G adduct)Not specifiedTransient (max level ~6h)DNAIn vivo (mice) nih.gov
Melphalan (G-NM-G cross-link)Not specifiedPersistent (half-life > 3x NM-G)DNAIn vivo (mice) nih.gov
Melphalan (NM-Fapy-G adduct)Not specifiedPersistent (half-life > 3x NM-G)DNAIn vivo (mice) nih.gov

DNA-Targeted Alkylation by Alanine Mustard and Analogues

The primary therapeutic action of nitrogen mustards, including this compound derivatives, is their ability to interact with and damage DNA, ultimately leading to cell death. This interaction involves specific alkylation events and the formation of cross-links.

Nitrogen mustards preferentially target electron-rich nucleophilic sites on DNA bases. The most frequently alkylated site is the N7 position of guanine (B1146940) researchgate.netrsc.orgwikipedia.orgbiointerfaceresearch.commdpi.comtandfonline.comnih.govacs.orgump.edu.ploup.comscispace.com. This guanine N7 adduct is often considered the critical lesion responsible for the cytotoxic effects of many nitrogen mustards biointerfaceresearch.commdpi.comresearchgate.net.

However, alkylation is not exclusive to guanine. Other significant sites of attack include the N3 position of adenine (B156593) tandfonline.comnih.gov, the N1 position of adenine, the N1 position of cytosine, and the O6 position of guanine tandfonline.comump.edu.plbaseclick.eu. For certain conjugates, particularly those designed for specific DNA binding, alkylation at the adenine N3 position within the minor groove has been observed nih.govnih.govnih.govnih.govresearchgate.net. The relative reactivity at these sites can vary depending on the specific nitrogen mustard structure and the surrounding DNA sequence nih.govoup.comscispace.com.

A hallmark of bifunctional nitrogen mustards is their capacity to form DNA cross-links, which are highly cytotoxic lesions researchgate.netwikipedia.orgmdpi.comump.edu.plbaseclick.euresearchgate.netamegroups.cnresearchgate.net. These cross-links can occur in two primary configurations:

Intra-strand Cross-linking : This occurs when both reactive chloroethyl groups of a single nitrogen mustard molecule alkylate two different nucleophilic sites within the same DNA strand researchgate.netmdpi.comump.edu.plbaseclick.eu. For example, sequential alkylation of two guanine bases on the same strand can lead to an intrastrand cross-link.

Inter-strand Cross-linking (ICLs) : This is considered the most critical lesion for the cytotoxic activity of nitrogen mustards researchgate.netnih.govamegroups.cnresearchgate.net. ICLs are formed when a single nitrogen mustard molecule covalently links two nucleophilic sites on opposite DNA strands researchgate.netrsc.orgwikipedia.orgbiointerfaceresearch.comacs.orgbaseclick.euresearchgate.netresearchgate.netresearchgate.net. This typically involves the N7 positions of guanine bases, often found in specific sequences like 5'-GNC-3' wikipedia.orgacs.orgresearchgate.netresearchgate.net. The formation of ICLs physically prevents the DNA strands from separating, thereby blocking essential cellular processes such as DNA replication and transcription wikipedia.orgnih.govbaseclick.euresearchgate.netamegroups.cnresearchgate.net.

The formation of monoadducts can also contribute to DNA damage. For example, N7-alkylguanine residues can undergo depurination, leading to the formation of abasic (AP) sites nih.govnih.gov. These AP sites, or their subsequent modifications, can also participate in cross-linking events or lead to DNA strand breaks nih.govnih.gov.

While general nitrogen mustards exhibit some sequence preferences, primarily favoring runs of contiguous guanines nih.govoup.comscispace.com, the development of DNA-targeted conjugates has significantly enhanced sequence specificity. This compound derivatives, when conjugated to DNA-binding moieties such as acridines or distamycins, can be directed to specific DNA sequences or structural features nih.govucl.ac.uknih.govnih.gov.

Non-DNA Molecular Targets and Interactions

The mechanisms by which this compound exerts its effects extend beyond direct DNA damage, involving interactions with cellular proteins and potentially influencing cellular metabolism.

Protein Alkylation and Enzyme Inhibition

Nitrogen mustards, as a class of alkylating agents, are characterized by their ability to covalently modify nucleophilic sites on various biomolecules, including proteins niscpr.res.intandfonline.comtandfonline.comunt.edu. This alkylation process can lead to alterations in protein structure and function, potentially resulting in enzyme inhibition.

A significant area of research concerning amino acid-mustards, including this compound, involves their interaction with the L-Type Amino Acid Transporter 1 (LAT1) core.ac.ukresearchgate.netnih.govjst.go.jpd-nb.inforesearchgate.net. LAT1 is a protein transporter crucial for the uptake of large neutral amino acids, and its overexpression is observed in various cancer cells, making it a target for drug delivery strategies d-nb.info. Studies investigating the binding affinity of different amino acid-mustards to LAT1 have provided insights into their protein interactions.

Research indicates that aromatic amino acid-mustards, such as tyrosine-mustard and phenylglycine-mustard, demonstrate significant inhibition of [3H]-phenylalanine uptake via LAT1, suggesting a strong interaction with this transporter core.ac.ukresearchgate.netnih.govjst.go.jpd-nb.inforesearchgate.net. In contrast, aliphatic amino acid-mustards, including alanine-mustard, have shown weaker inhibitory effects on [3H]-phenylalanine uptake, indicating a reduced affinity for LAT1 compared to their aromatic counterparts core.ac.ukresearchgate.netnih.govjst.go.jpd-nb.inforesearchgate.net. Specifically, alanine-mustard exhibited a 4.9% inhibition of [3H]-phenylalanine uptake by LAT1 core.ac.uk. While this interaction with LAT1 is a direct engagement with a protein transporter, the provided literature does not detail specific enzymes inhibited by this compound through direct protein alkylation of their active sites. However, the general alkylating nature of nitrogen mustards implies a potential for such interactions if critical nucleophilic residues on enzymes are accessible.

Table 1: Inhibition of [3H]-Phenylalanine Uptake by LAT1 by Amino Acid Mustards

Amino Acid MustardInhibition of [3H]-Phe Uptake by LAT1 (%)Citation(s)
Tyrosine-mustard57.7 core.ac.uk
Phenylglycine-mustard51.4 core.ac.uk
Lysine-mustard41.1 core.ac.uk
Ornithine-mustard13.9 core.ac.uk
Alanine-mustard4.9 core.ac.uk

Note: Data represents the percentage of inhibition of [3H]-phenylalanine uptake by the L-Type Amino Acid Transporter 1 (LAT1).

Mitochondrial Targeting and Oxidative Stress Induction

The cellular entry mechanism for this compound is primarily mediated by amino acid transporters like LAT1, rather than through direct targeting of mitochondria core.ac.ukresearchgate.netnih.govjst.go.jpd-nb.inforesearchgate.net. Research does not predominantly describe this compound as a compound that directly targets mitochondria as a primary mechanism of action or for selective accumulation.

Furthermore, the provided scientific literature does not extensively detail this compound's role in inducing oxidative stress as a principal mechanism of action. While oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is a significant cellular process that can lead to cell damage and death, specific research linking this compound to the direct induction of mitochondrial oxidative stress is not prominent in the reviewed sources. The primary focus remains on its alkylating properties and transport via amino acid transporters.

Structure Activity Relationships Sar in Alanine Mustard Research

Influence of Amino Acid Stereochemistry on Alanine (B10760859) Mustard Activity

The stereochemistry of the amino acid carrier group is a critical determinant of biological activity in amino acid-mustard conjugates. Most amino acids in human proteins are of the L-configuration, and transport systems and enzymes often exhibit a high degree of stereoselectivity.

Research into related phenylalanine mustards has demonstrated this principle clearly. Studies on mouse melanoma showed that the L-isomer of phenylalanine mustard was significantly more active than its D-isomer. aacrjournals.org Each of the D-amino acid mustards tested was found to be approximately four to five times less active than the corresponding L-enantiomer. aacrjournals.org This difference in activity is attributed to the stereospecificity of cellular uptake mechanisms, such as amino acid transporters, which preferentially recognize and transport the L-isomers.

In a specific investigation of an this compound derivative, a compound utilizing D-alanine as the carrier for the nitrogen mustard group was synthesized and evaluated. nih.gov This D-alanine mustard agent demonstrated effective alkylating activity against a model nucleophile (p-chloroaniline) in vitro, with a determined zero-order rate constant of 7.445 x 10⁻⁴ mol/L/min under physiological conditions (pH 7.4, 37°C). nih.gov While this study confirmed the chemical reactivity of the D-isomer, the comparison with phenylalanine mustards suggests that an L-alanine mustard analogue would likely exhibit greater biological efficacy due to preferential uptake by target cells. aacrjournals.org The choice of D-amino acids, however, can be a strategic design element to reduce susceptibility to certain peptidases, potentially increasing the compound's stability. researchgate.net

CompoundStereochemistryRelative ActivitySource(s)
Phenylthis compoundL-isomerHigh aacrjournals.org
Phenylthis compoundD-isomerLow (~20-25% of L-isomer) aacrjournals.org
This compoundD-isomerDemonstrated alkylating activity nih.gov

Impact of Carrier Moiety Modifications on Biochemical Activity

The carrier moiety, which in the parent compound is a single alanine residue, can be extensively modified to alter the compound's pharmacological profile. By extending the carrier to a peptide or modifying its termini, researchers can influence properties such as solubility, stability, cellular uptake, and target specificity.

Incorporating this compound into a peptide sequence creates a peptide-drug conjugate with the potential for targeted delivery. The composition and sequence of the amino acids in the peptide chain have dramatic effects on the conjugate's cytotoxicity. researchgate.net This is often because the peptide is designed to be a substrate for specific enzymes, such as proteases, that are overexpressed in tumor cells.

For instance, peptide conjugates of a related phosphoramide (B1221513) mustard have been designed as prodrugs that are activated by prostate-specific antigen (PSA). nih.gov A sequence containing alanine (Glutaryl-Hyp-Ala-Ser-Chg-Gln) was synthesized where PSA cleaves the peptide, releasing the active mustard in the vicinity of prostate cancer cells. nih.gov Such studies highlight that both the selection of specific amino acids and their order are critical for enzymatic recognition and subsequent drug activation. researchgate.netnih.gov The high lipophilicity of some peptide-mustard conjugates allows for rapid passive uptake by tumor cells, where they are then hydrolyzed by intracellular peptidases and esterases, leading to the enrichment of the active cytotoxic agent inside the cell. researchgate.net

Modifications at the N-terminus (amino group) and C-terminus (carboxyl group) of peptide-mustard conjugates are common strategies to enhance stability and bioavailability. researchgate.netresearchgate.net

C-Terminal Modifications: The free carboxyl group at the C-terminus is negatively charged at physiological pH. This charge can be removed by modifications such as amidation (conversion of -COOH to -CONH₂). jpt.com C-terminal amidation is a critical modification that can make the peptide more stable by preventing degradation by certain carboxypeptidases and can mimic the structure of native proteins. jpt.com Other modifications include esterification, which also removes the negative charge and can be used to create prodrugs, as the ester can be cleaved by endogenous esterases. biosynth.com

Modification TypeExamplePurposePotential Effect on this compound ConjugateSource(s)
C-Terminus Amidation (-CONH₂)Neutralize charge, increase stabilityEnhanced biological activity and shelf-life jpt.com
Esterification (-COOR)Neutralize charge, create prodrugImproved membrane permeability, controlled release biosynth.com
N-Terminus Acetylation (Ac-)Neutralize charge, block degradationIncreased stability against aminopeptidases researchgate.net

Correlation Between Chemical Reactivity and Biological Activity in this compound Analogues

The cytotoxicity of this compound and its analogues is fundamentally linked to their chemical reactivity as alkylating agents. The nitrogen mustard group, N(CH₂CH₂Cl)₂, forms a highly reactive aziridinium (B1262131) ion that subsequently alkylates nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. researchgate.net This leads to DNA damage, cross-linking, and ultimately, cell death. nih.govnih.gov

SAR studies on the broader class of aniline (B41778) mustards have shown a strong correlation between the electronic properties of the aromatic carrier and the compound's activity. A Quantitative Structure-Activity Relationship (QSAR) analysis of 23 aniline mustards against B-16 melanoma yielded the following equation:

log 1/C = -2.06σ - 0.15π - 0.13π² + 4.13 nih.gov

Here, C is the concentration required for a standard biological response, σ represents the electronic effect of the substituent on the aromatic ring, and π is a measure of its lipophilicity. nih.gov This equation demonstrates that electron-withdrawing groups (more positive σ) decrease activity, which is consistent with the mechanism of aziridinium ion formation. The nitrogen's lone pair of electrons must initiate the intramolecular cyclization; electron-withdrawing groups pull electron density away from the nitrogen, slowing this rate-limiting activation step and thus reducing chemical reactivity and biological activity.

Conversely, linking the mustard to a DNA-intercalating agent can dramatically increase cytotoxicity, even for mustards with inherently lower reactivity. nih.gov This suggests that while inherent chemical reactivity is crucial, targeting the agent to its site of action (DNA) can significantly potentiate its biological effect. nih.gov

Computational and Predictive Models for this compound SAR

Computational methods and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of new this compound analogues and for understanding the structural basis of their activity. mdpi.com These in silico tools can fill data gaps and guide the synthesis of more potent and selective compounds. mdpi.com

QSAR models, like the one developed for aniline mustards mentioned previously, establish a mathematical relationship between a compound's physicochemical properties (descriptors) and its biological activity. nih.gov For mustard agents, these models often incorporate descriptors for lipophilicity (LogP), electronic properties (Hammett constants), and steric parameters.

More advanced three-dimensional QSAR (3D-QSAR) methods have been used to study the sequence specificity of DNA alkylation by related compounds like uracil (B121893) mustard. nih.gov These models can highlight the specific atomic features and interactions between the drug and its DNA target that are most important for determining activity and specificity. nih.gov Molecular dynamics simulations have also been employed to study the structural and dynamic properties of DNA after being cross-linked by a nitrogen mustard, providing atomic-level insights into the mechanism of damage. nih.gov By applying these computational approaches to this compound and its derivatives, researchers can predict how structural modifications will affect DNA binding, alkylation efficiency, and ultimately, cytotoxic potency, thereby accelerating the drug discovery process.

Preclinical and in Vitro Research Models for Alanine Mustard Studies

Cell Line Models for Activity Evaluation

Cell line models are indispensable tools for the initial screening and detailed investigation of cytotoxic compounds like alanine (B10760859) mustard. They provide a controlled environment to assess the compound's direct effects on cancer cells.

Cytotoxicity Assessment in Various In Vitro Cell Cultures

The primary evaluation of an anticancer agent involves assessing its ability to kill cancer cells. The cytotoxicity of nitrogen mustards is evaluated across a variety of cell cultures to determine their potency and spectrum of activity. For instance, studies on the related compound aniline (B41778) mustard in Walker ascites tumor cells demonstrated significant toxicity. nih.gov The evaluation of cytotoxicity is commonly performed using colorimetric or fluorescent assays that measure cell viability and metabolic activity.

Commonly used assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.

Resazurin (AlamarBlue) Assay: This fluorescent assay also measures metabolic activity, as viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number and viability.

These assays allow for the determination of key parameters such as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Assays for Macromolecular Synthesis Inhibition

Nitrogen mustards exert their effects primarily by damaging DNA, which in turn disrupts essential cellular processes like DNA replication and transcription. mdpi.com Assays that measure the inhibition of macromolecular synthesis are therefore crucial for understanding the mechanism of action of alanine mustard.

Studies on related nitrogen mustards such as melphalan (B128) and chlorambucil have shown that the DNA lesions they create can prematurely terminate in vitro transcription. nih.gov This inhibition of RNA synthesis is a direct consequence of the DNA damage caused by the alkylating agent. The mechanism involves the formation of DNA cross-links, which physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting both DNA synthesis and function. mdpi.com These findings suggest that this compound likely shares this ability to inhibit the synthesis of essential macromolecules.

Studies on DNA Damage Induction

The hallmark of nitrogen mustards is their ability to induce DNA damage. nih.gov As bifunctional alkylating agents, they can form covalent bonds with DNA bases, leading to several types of lesions. nih.govnih.gov

Key types of DNA damage induced by nitrogen mustards include:

Monofunctional Adducts: All nitrogen mustards form adducts primarily at the N7 position of guanine (B1146940). nih.gov

Interstrand Cross-links (ICLs): These are highly cytotoxic lesions where the two strands of DNA are covalently linked, preventing their separation for replication or transcription. These typically form between the N7 positions of two guanines. nih.gov

Intrastrand Cross-links: These lesions involve the linking of two bases on the same DNA strand. Aromatic mustards can form adducts consistent with intrastrand adenine-adenine crosslinks. nih.gov

Alkylation at Adenine (B156593): Aromatic mustards like melphalan (a phenylthis compound) can also cause significant alkylation at the N3 position of adenine. nih.govnih.gov

The formation of these adducts compromises genomic integrity, disrupts the cell cycle, and can lead to mutations and cell death. nih.govnih.gov In response to this damage, cells activate a complex signaling network known as the DNA Damage Response (DDR), which attempts to repair the lesions. nih.govnih.gov However, excessive damage can overwhelm these repair pathways, triggering apoptosis. nih.govoup.com

Table 1: Summary of DNA Damage Induced by Nitrogen Mustards

Type of Damage Description Key DNA Bases Involved Consequence
Monofunctional Adducts Covalent attachment of a single mustard arm to a DNA base. Guanine (N7 position) Can lead to base mispairing or depurination.
Interstrand Cross-links (ICLs) Covalent linkage of the two opposing strands of the DNA helix. Guanine-Guanine Highly cytotoxic; blocks DNA replication and transcription.
Intrastrand Cross-links Covalent linkage of two bases on the same DNA strand. Adenine-Adenine Can distort the DNA helix and block polymerases.
Adenine Alkylation Formation of an adduct at the N3 position of adenine. Adenine (N3 position) Contributes to transcription termination.

Advanced In Vitro Systems for Mechanistic Elucidation

To gain deeper insights into how this compound functions at a subcellular level, more advanced in vitro techniques are employed. These methods move beyond measuring cell death to dissecting the specific molecular pathways and cellular compartments affected by the compound.

Cellular Fractionation and Subcellular Localization Studies

Cellular fractionation is a powerful biochemical technique used to isolate different organelles and cellular compartments. nih.govlabome.com This method allows researchers to determine the subcellular distribution of a drug or its metabolites, providing clues about its site of action. The process typically involves carefully breaking open cells and separating the components—such as the nucleus, mitochondria, cytoplasm, and microsomes—through a series of centrifugation steps at increasing speeds. labome.com

By analyzing the isolated fractions, researchers could determine whether this compound or its reactive intermediates accumulate in specific compartments, such as the nucleus, where they would have direct access to DNA. This technique is crucial for understanding the pharmacodynamics of the drug at a subcellular level.

Flow Cytometry for Cellular Responses

Flow cytometry is a versatile technology that allows for the rapid, multi-parameter analysis of individual cells within a population. cellsignal.com It is an invaluable tool for dissecting the complex cellular responses to a cytotoxic agent like this compound.

Applications of flow cytometry in this context include:

Cell Cycle Analysis: By staining cells with a DNA-intercalating dye like propidium iodide, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if this compound causes cell cycle arrest at specific checkpoints, which is a common response to DNA damage. nih.gov

Apoptosis Detection: Flow cytometry can quantify the number of apoptotic cells using various markers. For example, Annexin V staining can identify early apoptotic cells, while analyzing DNA content can reveal the sub-G1 peak characteristic of late-stage apoptosis. nih.gov

Analysis of Intracellular Signaling: Using a technique called phosphoflow, researchers can use fluorescently labeled antibodies to detect the phosphorylation status of specific proteins involved in signaling cascades, such as the DNA Damage Response (e.g., phosphorylation of H2AX and p53). nih.govbitesizebio.comyoutube.com This provides a detailed snapshot of the signaling pathways activated by the drug.

Enzyme Activity Assays

This compound belongs to the nitrogen mustard class of compounds, which are known to be potent alkylating agents. Their primary mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that can covalently modify biological nucleophiles, including DNA and proteins. This reactivity extends to the active sites or allosteric sites of enzymes, often leading to irreversible inhibition. Enzyme activity assays are therefore fundamental in vitro tools to determine the specific enzymatic targets of this compound and to quantify its inhibitory potential.

Nitrogen mustards as a class have been shown to be powerful inhibitors of various enzymes. For example, early studies demonstrated significant inhibition of choline oxidase, acetylcholine esterase, and choline acetylase, with half-inhibition of choline oxidase occurring at concentrations as low as 1 x 10⁻⁶ M nih.gov. The inhibitory action is often attributed to the structural similarity of the reactive intermediates to the enzyme's natural substrate nih.gov.

For a specific compound like this compound, a panel of enzyme assays would be employed to characterize its biochemical profile. These assays typically monitor the disappearance of a substrate or the appearance of a product over time, often using spectrophotometric or fluorometric detection. Key enzyme classes that would be investigated include:

DNA Repair Enzymes: Given that DNA is a primary target of alkylating agents, enzymes involved in DNA repair pathways (e.g., polymerases, ligases, and glycosylases) are critical to study. Inhibition of these enzymes could potentiate the cytotoxic effects of the compound.

Proteases: These enzymes are involved in numerous cellular processes, and their inhibition can lead to apoptosis or disruption of cell signaling.

Kinases: As key regulators of cell signaling, kinases are common targets in drug discovery.

Metabolic Enzymes: Enzymes involved in amino acid metabolism or glycolysis could also be targets. For instance, a study on the antitumor agent L-phenylthis compound (melphalan) investigated its effects on collagen metabolism in rats, noting changes that suggested interaction with cellular enzymes and structural proteins nih.gov.

The general procedure for such an assay involves incubating the purified enzyme with varying concentrations of the inhibitor (this compound) before adding the substrate to initiate the reaction. The reaction rate is then measured and compared to an uninhibited control.

Table 1: Representative Enzyme Inhibition Data for a Nitrogen Mustard Compound This table presents hypothetical data to illustrate the results of typical enzyme activity assays.

Enzyme TargetAssay MethodInhibitorIC₅₀ Value (μM)
DNA Polymerase βFluorescence-basedNitrogen Mustard Analog15.2
Cathepsin BFluorometricNitrogen Mustard Analog45.8
Choline OxidaseColorimetricNitrogen Mustard Analog1.1 nih.gov

Preclinical In Vivo Models for Biological Impact

Following in vitro characterization, preclinical in vivo models are essential for evaluating the systemic effects, efficacy, and biological impact of a compound in a whole organism. These models bridge the gap between biochemical assays and human clinical trials. For a compound like this compound, in vivo studies are designed to assess its potential as a therapeutic agent, most commonly in the context of oncology.

Small Animal Models for Compound Evaluation

Small animal models, particularly rodents such as mice and rats, are the cornerstone of preclinical compound evaluation due to their physiological similarities to humans, relatively short life cycles, and the availability of established disease models.

In the evaluation of amino acid mustard compounds, rodent models have been used to study antitumor activity and systemic effects. For example, Walker ascites tumor cells have been used in vitro and in Sarcoma-180 tumor-bearing animals to evaluate the cytotoxicity of aniline mustard glucuronide nih.gov. Another study utilized rats to investigate the in vivo effects of phenylthis compound on collagen structure, demonstrating that the compound reacted with amino acid groups and altered tissue composition nih.gov.

For this compound, a typical preclinical evaluation in a small animal model would involve several stages:

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of the compound are assessed to understand its bioavailability and clearance.

Toxicology Studies: The compound is administered to healthy animals to determine its safety profile and identify any potential organ toxicities.

Analogous studies with sulfur mustard, another potent alkylating agent, have utilized mice, rats, rabbits, and guinea pigs to understand mechanisms of toxicity and wound healing, providing a framework for how a new mustard compound would be evaluated nih.gov.

Table 2: Summary of a Preclinical Study on an Amino Acid Mustard in a Rodent Model This table is based on findings for Phenylthis compound to exemplify typical results.

Animal ModelCompoundCondition StudiedKey FindingsReference
RatsPhenylthis compound (Melphalan)Effect on skin collagenDecreased aldehyde content in skin collagen; reaction with lysine and arginine groups observed. nih.gov
Tumor-bearing MiceAniline Mustard GlucuronideAntitumor activityIncreased toxicity and slight effect on tumor growth when combined with glucose. nih.gov

Modeling Specific Biological Conditions (e.g., bacterial infection models using D-alanine derivatives)

A unique application for amino acid derivatives lies in targeting biological systems with distinct metabolic pathways. The D-isomers of amino acids, such as D-alanine, are essential components of the peptidoglycan layer of bacterial cell walls but are not typically utilized in mammalian metabolism. This metabolic distinction provides a powerful opportunity for selective targeting.

Research has successfully exploited this by using D-alanine derivatives to specifically image and detect bacterial infections in vivo. In these models, a D-alanine analog is labeled with a positron-emitting isotope (like carbon-11) and administered to an animal with a bacterial infection. The radiolabeled D-alanine is incorporated into the cell walls of dividing bacteria, allowing for precise visualization of the infection site using positron emission tomography (PET).

Preclinical studies have demonstrated this principle effectively in mouse models of various infections:

Acute Bacterial Myositis: Researchers showed that ¹¹C-labeled D-alanine accumulated specifically in living bacteria within infected muscle tissue but not in areas of sterile inflammation.

Osteomyelitis and Pneumonia: Prominent uptake of radiolabeled D-alanine was observed in rodent models of discitis-osteomyelitis and P. aeruginosa pneumonia.

This targeted approach suggests a potential therapeutic strategy. A compound like D-Alanine mustard could theoretically be developed as a bacteria-activated prodrug. The D-alanine moiety would facilitate selective uptake by bacteria, where the cytotoxic mustard group could then be released, leading to a targeted antibacterial effect with potentially minimal impact on host tissues.

Table 3: Preclinical Evaluation of D-Alanine Derivatives in Bacterial Infection Models Data is based on studies with radiolabeled D-alanine to illustrate the principle of bacterial targeting.

Animal ModelCompoundInfection ModelOutcome
MouseD-[3-¹¹C]alanineAcute bacterial myositis (S. aureus)Specific accumulation in infected tissue, no uptake in sterile inflammation.
RodentD-[3-¹¹C]alanineDiscitis-osteomyelitisProminent uptake of the tracer at the infection site.
RodentD-[3-¹¹C]alanineP. aeruginosa pneumoniaSignificant accumulation in infected lung tissue.

Cellular Responses and Resistance Mechanisms to Alanine Mustard

Mechanisms of Resistance to Alanine (B10760859) Mustard and Alkylating Agents

The development of resistance is a major obstacle in cancer therapy with alkylating agents. nih.gov Resistance can be intrinsic or acquired and typically involves multiple overlapping mechanisms that either limit the amount of drug reaching its target or enhance the cell's ability to tolerate or repair the damage. These mechanisms can be broadly categorized as pre-target and post-target. nih.gov

One of the primary pre-target mechanisms of resistance involves the enzymatic detoxification of the drug before it can reach the DNA. The glutathione (B108866) S-transferase (GST) superfamily of enzymes plays a crucial role in this process. nih.gov These enzymes catalyze the conjugation of glutathione (GSH), a major intracellular antioxidant, to electrophilic compounds like alanine mustard. This conjugation reaction neutralizes the reactive chloroethyl groups, rendering the drug inactive and facilitating its subsequent efflux from the cell. nih.govnih.gov Elevated levels or increased activity of specific GST isozymes are frequently observed in drug-resistant cancer cell lines.

Another relevant detoxification system involves enzymes like aldehyde dehydrogenase (ALDH), which can oxidize and inactivate certain alkylating agents. While the direct role of ALDH in this compound resistance is less characterized, its involvement in the resistance to other mustards like cyclophosphamide (B585) is well-established.

Reduced intracellular accumulation of this compound can significantly contribute to resistance. nih.gov this compound, being an amino acid derivative, likely utilizes amino acid transport systems to enter the cell. For instance, the related compound L-phenylthis compound (melphalan) is known to be taken up by amino acid transporters, and its influx can be competitively inhibited by other amino acids like leucine (B10760876) and isoleucine. nih.gov Therefore, mutations in or downregulation of the specific transporters responsible for this compound uptake can lead to decreased drug influx and a resistant phenotype.

Conversely, increased drug efflux is another key mechanism. The ATP-binding cassette (ABC) superfamily of transporters, such as P-glycoprotein (MDR1), actively pump a wide range of xenobiotics out of the cell. researchgate.net Overexpression of these efflux pumps can prevent this compound from reaching a cytotoxic concentration within the cell. This is a common mechanism of multidrug resistance in cancer. researchgate.net

Enhanced capacity to repair this compound-induced DNA lesions is a critical post-target resistance mechanism. nih.gov Cells possess several distinct DNA repair pathways that can remove alkylation damage. frontiersin.orgnih.gov

DNA Repair Pathway Function in Alkylating Agent Resistance Key Proteins
Direct Reversal Removes alkyl groups from the O⁶-position of guanine (B1146940), a highly mutagenic lesion. oaes.ccO⁶-methylguanine-DNA methyltransferase (MGMT)
Base Excision Repair (BER) Removes damaged bases (monoadducts) by creating an apurinic/apyrimidinic (AP) site, which is then processed. researchgate.netfrontiersin.orgDNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase
Nucleotide Excision Repair (NER) Recognizes and removes bulky, helix-distorting lesions, including some adducts and intrastrand cross-links. researchgate.netnih.govXeroderma pigmentosum (XP) proteins (e.g., XPA, XPC), ERCC1-XPF endonuclease
Homologous Recombination (HR) An error-free pathway that repairs double-strand breaks and is crucial for the repair of interstrand cross-links. nih.govfrontiersin.orgRAD51, BRCA1, BRCA2
Non-Homologous End Joining (NHEJ) An error-prone pathway that also repairs double-strand breaks. nih.govfrontiersin.orgKu70/80, DNA-PKcs, Ligase IV

Overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT) is a well-documented mechanism of resistance to certain alkylating agents. frontiersin.orgoaes.cc MGMT directly transfers the alkyl group from guanine to one of its own cysteine residues, a stoichiometric reaction that inactivates the protein. oaes.cc Tumors with high levels of MGMT are often more resistant to treatment. oaes.cc Similarly, upregulation of the BER, NER, and HR pathways can increase the cell's efficiency in removing both mono-adducts and the highly toxic interstrand cross-links, thereby promoting cell survival and resistance. nih.govnih.gov

In the context of this compound, the primary target is DNA itself. nih.gov Unlike drugs that target a specific enzyme, resistance via "target site modification" is less direct. However, alterations in chromatin structure can affect the accessibility of DNA to the drug. Densely packed heterochromatin may be less accessible to alkylation than open euchromatin. Epigenetic modifications that promote a more condensed chromatin state could therefore contribute to resistance.

While not a modification of the target itself, overproduction of proteins involved in DNA repair, such as MGMT, is a key resistance mechanism that effectively increases the cell's capacity to protect the DNA target. nih.govoaes.cc In the context of herbicide resistance in mustard plants (Sinapis alba, Brassica juncea), target site resistance is a common mechanism where mutations in a specific enzyme, such as acetolactate synthase (ALS), prevent the herbicide from binding, conferring resistance. nih.govnih.govcanada.ca This principle of altering the target to prevent drug interaction is fundamental, though its application to DNA-damaging agents is manifested through protective and repair mechanisms rather than direct DNA sequence mutation.

Chemoresistant cancer cells often exhibit profound metabolic reprogramming, a collection of adaptations that support survival and proliferation under stress. researchgate.netmdpi.com These changes can indirectly confer resistance to alkylating agents.

Key metabolic adaptations include:

Enhanced Glycolysis: Many resistant tumors rely heavily on aerobic glycolysis (the Warburg effect). This shift can provide the necessary energy and building blocks for rapid cell growth and repair processes. nih.govmdpi.com

Altered Glutamine Metabolism: Increased glutaminolysis fuels the TCA cycle and provides nitrogen for nucleotide and amino acid synthesis, supporting the high biosynthetic demands of resistant cells. nih.govmdpi.comresearchgate.net Notably, glutamine availability can impact DNA repair, as its absence has been shown to inhibit ALKBH activity, increasing sensitivity to alkylating agents. frontiersin.org

Increased Pentose Phosphate Pathway (PPP) Flux: Upregulation of the PPP generates NADPH, which is essential for maintaining a reduced intracellular environment and regenerating antioxidants like glutathione. researchgate.netmdpi.com This enhanced antioxidant capacity can help neutralize reactive oxygen species generated by chemotherapy and can support detoxification reactions catalyzed by GST.

Lipid Metabolism Adaptations: Changes in fatty acid synthesis and oxidation can alter membrane fluidity, potentially affecting drug transport, and provide energy for survival. mdpi.comnih.gov

Strategies to Overcome Resistance in Alkylating Agent Research

The development of resistance to alkylating agents, such as this compound, is a significant obstacle in cancer therapy. aacrjournals.org Research has focused on elucidating the underlying mechanisms of this resistance and developing strategies to circumvent or reverse it. These strategies primarily involve modulating DNA repair pathways, inhibiting drug detoxification mechanisms, and utilizing combination therapies to enhance cytotoxicity and prevent the emergence of resistant cell populations. nih.govcancer.gov

A primary mechanism of resistance is the enhanced repair of DNA damage induced by alkylating agents. oncohemakey.com Several DNA repair pathways are implicated, and targeting these has become a key research strategy. aacrjournals.orgnih.gov One of the most well-studied mechanisms involves the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgnih.gov MGMT directly removes alkyl groups from the O⁶ position of guanine, a critical site of DNA alkylation by many agents, thereby preventing the formation of cytotoxic cross-links. aacrjournals.orgnih.gov

Another significant pathway is the Base Excision Repair (BER) system, which handles the repair of N⁷-methylguanine and N³-methyladenine DNA adducts. aacrjournals.orgnih.gov Poly(ADP-ribose)polymerase (PARP-1), a key enzyme in the BER pathway, is activated by DNA strand breaks and represents an important therapeutic target. aacrjournals.orgnih.gov Inhibition of PARP can lead to the accumulation of DNA damage and enhance the efficacy of alkylating agents. mdpi.com

Intracellular detoxification systems also play a crucial role in resistance. Elevated levels of glutathione (GSH) and increased activity of glutathione S-transferases (GSTs) can inactivate alkylating agents before they reach their DNA target. nih.govoaepublish.com Strategies to overcome this involve depleting intracellular GSH or inhibiting GST activity. nih.gov

Researchers are also exploring combination therapies as a powerful approach to overcome resistance. cancer.gov This can involve combining alkylating agents with inhibitors of DNA repair or with drugs that work through different molecular mechanisms, thereby increasing tumor cell death while reducing the likelihood of resistance developing. cancer.govmdpi.com

Below are tables detailing some of the key strategies and specific inhibitors investigated in the context of overcoming resistance to alkylating agents.

Table 1: Strategies Targeting DNA Repair Pathways

Target Pathway Key Protein/Enzyme Inhibitor Example Mechanism of Action Associated Alkylating Agents
Direct Reversal of Damage O⁶-methylguanine-DNA methyltransferase (MGMT) O⁶-benzylguanine (O⁶-BG) Inactivates MGMT, preventing the removal of alkyl groups from guanine. nih.gov Nitrosoureas (e.g., BCNU), Temozolomide aacrjournals.orgnih.gov
Base Excision Repair (BER) Poly(ADP-ribose)polymerase (PARP) Olaparib, Rucaparib Inhibits PARP, leading to the accumulation of single-strand breaks and subsequent double-strand breaks. nih.govmdpi.com Temozolomide, Cyclophosphamide aacrjournals.org

Table 2: Strategies Targeting Cellular Detoxification

Target Inhibitor Example Mechanism of Action Associated Alkylating Agents
Glutathione (GSH) Synthesis Buthionine sulfoximine (B86345) (BSO) Depletes intracellular glutathione levels, reducing the capacity for drug inactivation. nih.gov Melphalan (B128), Cyclophosphamide nih.gov
Glutathione S-transferases (GSTs) Ethacrynic acid Inhibits GST enzymes, preventing the conjugation and detoxification of alkylating agents. nih.gov Melphalan, Chlorambucil

Table 3: Other Investigated Strategies

Strategy Approach Rationale
Combination Therapy Co-administration of drugs with different mechanisms. cancer.gov Creates a multi-pronged attack on cancer cells, potentially leading to synergistic effects and delaying or preventing resistance. mdpi.comnih.gov
Modulation of microRNAs Targeting specific microRNAs (miRNAs) involved in drug response. oaepublish.com miRNAs can regulate genes involved in DNA repair, apoptosis, and drug transport, influencing sensitivity to alkylating agents. oaepublish.com

Ongoing research continues to identify novel targets and combination strategies. nih.gov A deeper understanding of the molecular wiring of resistant tumors is crucial for developing personalized approaches that can effectively circumvent these survival mechanisms and improve the therapeutic outcomes of treatment with alkylating agents like this compound. cancer.gov

Metabolic Pathways and Alanine Mustard Research

Role of Alanine (B10760859) in Cellular Metabolism as a Carrier Component

Alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, acting as a key molecule for the transport of nitrogen and carbon between tissues. mdpi.comnih.gov This function is central to maintaining energy homeostasis and nitrogen balance, particularly during periods of fasting or metabolic stress. oncohemakey.comcreative-proteomics.com The glucose-alanine cycle, a key metabolic pathway, facilitates the transport of amino groups from the muscle to the liver in a non-toxic form. mdpi.comcreative-proteomics.com In skeletal muscle, when amino acids are broken down for energy, their nitrogen groups are transferred to pyruvate (B1213749), a product of glycolysis, to form alanine. mdpi.com This newly synthesized alanine is then released into the bloodstream and transported to the liver. oncohemakey.comcreative-proteomics.com

In the liver, the process is reversed. Alanine is converted back to pyruvate, and the nitrogen group is transferred to the urea (B33335) cycle for safe disposal. mdpi.com The pyruvate generated can then be used as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. oncohemakey.comkinxcdn.com This newly formed glucose can be released back into the bloodstream to supply energy to the muscles and other tissues, thus completing the cycle. mdpi.com This intricate system not only aids in the removal of excess nitrogen from peripheral tissues but also contributes to the maintenance of blood glucose levels. oncohemakey.com

The conversion of alanine to pyruvate is a critical step in its metabolic pathway and is catalyzed by the enzyme alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). creative-proteomics.comwikipedia.org This reversible transamination reaction involves the transfer of the amino group from L-alanine to α-ketoglutarate. wikipedia.org The products of this reaction are pyruvate and L-glutamate. creative-proteomics.comwikipedia.org

The reaction can be summarized as follows: L-alanine + α-ketoglutarate ⇌ pyruvate + L-glutamate wikipedia.org

This process is fundamental to the glucose-alanine cycle, where muscles, breaking down amino acids for energy, transaminate pyruvate to form alanine. mdpi.com The enzyme alanine transaminase facilitates this by converting L-glutamate and pyruvate into α-ketoglutarate and L-alanine. mdpi.com The alanine is then transported to the liver, where the reverse reaction occurs, regenerating pyruvate which can then enter gluconeogenesis. mdpi.comcreative-proteomics.com The activity of ALT is therefore central to the interplay between amino acid and carbohydrate metabolism. creative-proteomics.com

The kinetic properties of alanine aminotransferase have been studied in various organisms. For instance, in barley (Hordeum vulgare), the enzyme exhibits a bi-bi ping-pong reaction mechanism with specific kinetic parameters for its substrates. nih.gov

Table 1: Kinetic Parameters of Barley Alanine Aminotransferase (AlaAT)

SubstrateKm (mM)kcat (s-1)
Alanine3.825.6 (forward reaction)
2-Oxoglutarate0.3-
Glutamate0.812.1 (reverse reaction)
Pyruvate0.2-
Hordeum vulgarenih.gov

Alanine is a primary substrate for gluconeogenesis in the liver, especially during fasting or prolonged exercise. oncohemakey.comkinxcdn.com When glycogen (B147801) stores are depleted, the body relies on non-carbohydrate sources to maintain blood glucose levels, which are essential for the brain and red blood cells. creative-proteomics.com Alanine, released primarily from the breakdown of muscle protein, serves as a major gluconeogenic precursor. oncohemakey.comcreative-proteomics.com

The glucose-alanine cycle is a key mechanism for maintaining nitrogen balance. oncohemakey.com Skeletal muscle is unable to utilize the urea cycle to dispose of ammonium (B1175870) ions generated from the breakdown of branched-chain amino acids. mdpi.com To manage this, the ammonium is transferred to pyruvate to form alanine. mdpi.com This allows for the safe transport of nitrogen from the muscles to the liver. oncohemakey.com In the liver, the amino group from alanine is transferred to the urea cycle, leading to the formation of urea, which is then excreted. mdpi.com This process efficiently removes excess nitrogen from peripheral tissues, particularly during states of metabolic stress. oncohemakey.com The carbon skeleton of alanine, in the form of pyruvate, is then available for glucose synthesis, thus linking nitrogen disposal with energy homeostasis. oncohemakey.comkinxcdn.com

Interplay Between Alanine Metabolism and Cellular Responses

Alanine metabolism is intricately linked with various cellular responses and signaling pathways. The availability and metabolism of alanine can influence cellular decisions related to growth, proliferation, and survival, particularly under conditions of stress.

Research has shown that alanine can directly influence cellular signaling pathways. For instance, prolonged exposure of pancreatic beta-cells to L-alanine has been observed to cause significant changes in gene expression. researchgate.net In one study using a clonal rat pancreatic beta-cell line, 24-hour exposure to L-alanine led to the upregulation of 66 genes by more than 1.8-fold. researchgate.net These genes were involved in various cellular processes, including signaling, metabolism, gene regulation, protein synthesis, and the cellular stress response. researchgate.net This suggests that alanine can play a long-term role in regulating the function and integrity of insulin-secreting cells. researchgate.net

Furthermore, alanine metabolism has been identified as a potential influencer of TNF-alpha (Tumor Necrosis Factor-alpha) signaling. nih.gov A study on murine fibroblasts suggested that TNF-alpha signaling, particularly through its receptor TNFR1, may preferentially utilize alanine metabolism for energy. nih.gov Supplementation with alanine was found to enrich TNFR1-related responses, indicating a bi-directional crosstalk between alanine metabolism and immune signaling pathways. nih.gov

Table 2: Effects of L-Alanine on Gene Expression in Pancreatic Beta-Cells

Functional Category of Upregulated GenesFold IncreaseImplication
Cellular Signalling>1.8Modulation of intracellular communication
Metabolism>1.8Alteration of cellular energy and biosynthetic pathways
Gene Regulation>1.8Changes in transcriptional control
Protein Synthesis>1.8Impact on cellular growth and function
Apoptosis & Cellular Stress Response>1.8Influence on cell survival and protective mechanisms
researchgate.net

Under conditions of cellular stress, such as rapid proliferation or nutrient deprivation, cells can develop specific metabolic dependencies. T-cell activation is a prime example of such a stress condition, where quiescent cells undergo rapid growth and proliferation. sbmu.ac.ir Research has demonstrated that T-cells are dependent on extracellular alanine for efficient activation. sbmu.ac.ir Despite being a non-essential amino acid that can be synthesized from pyruvate, activated T-cells exhibit low expression of the enzyme required for this conversion (alanine aminotransferase) and instead upregulate alanine transporters. sbmu.ac.ir This indicates a reliance on exogenous alanine, which is primarily used for protein synthesis to support the rapid growth phase of activation. sbmu.ac.ir Alanine deprivation leads to both metabolic and functional impairments in these cells. sbmu.ac.ir

Another form of cellular stress is starvation. During prolonged fasting, when glycogen and fat reserves are utilized, the body begins to break down proteins, primarily from skeletal muscle, to provide amino acids for gluconeogenesis. nih.gov Alanine is a key amino acid released from muscle tissue during this process, highlighting a critical metabolic dependency on alanine for maintaining glucose supply to the brain under starvation conditions. nih.gov

Research on Alanine Mustard Metabolism and Catabolism

Specific research on the metabolism and catabolism of this compound is limited. However, insights can be drawn from the known metabolic pathways of other nitrogen mustards, a class of alkylating agents to which this compound belongs. The metabolism of nitrogen mustards is primarily characterized by the chemical reactivity of their bis(2-chloroethyl) group. mdpi.com

A principal route of degradation for many reactive alkylating agents is spontaneous, non-enzymatic hydrolysis. oncohemakey.com For instance, L-phenylthis compound (melphalan) undergoes rapid hydrolysis in vitro and in vivo to form mono- and dihydroxy degradation products. nih.gov Studies have shown that the disappearance rate of melphalan (B128) is not significantly affected by the presence of liver microsomal enzymes, suggesting that active enzymatic metabolism is not the primary route of its breakdown. nih.gov This suggests that this compound likely undergoes a similar process of spontaneous hydrolysis, where the chloroethyl groups react with water to form less reactive hydroxylated derivatives.

While spontaneous hydrolysis is a major pathway, some nitrogen mustards can be enzymatically metabolized. For example, cyclophosphamide (B585) is a prodrug that requires activation by cytochrome P-450 enzymes in the liver to its active form. mdpi.comnih.gov This active metabolite can then be detoxified by enzymes such as aldehyde dehydrogenase. nih.gov It is plausible that this compound could be a substrate for similar enzymatic systems, although direct evidence is lacking. The amino acid carrier portion of this compound may influence its cellular uptake and potential interaction with metabolic enzymes, but further research is needed to elucidate these specific pathways. mdpi.com The primary mechanism of action for nitrogen mustards involves the formation of a highly reactive aziridinium (B1262131) cation, which then alkylates nucleophilic sites on molecules like DNA. mdpi.com The catabolism of the drug is thus closely linked to its chemical degradation and interaction with cellular macromolecules.

Adduct Formation with Biological Macromolecules

Once activated, the electrophilic aziridinium ion derived from this compound reacts readily with nucleophilic centers in various biological macromolecules, forming stable covalent bonds known as adducts. The formation of these adducts, particularly with DNA and proteins, is the molecular basis of its cytotoxicity.

DNA Adducts: DNA is the principal target for nitrogen mustards. The most nucleophilic site in DNA, and therefore the primary target for alkylation, is the N7 position of guanine (B1146940) residues. nih.gov Alkylation at this site creates a positive charge on the imidazole (B134444) ring of guanine, which can lead to several downstream consequences, including destabilization of the glycosidic bond (leading to depurination and an abasic site) and mispairing during DNA replication.

Because this compound is a bifunctional alkylating agent (possessing two reactive chloroethyl arms), it can react a second time after the initial monoadduct is formed. This second reaction can occur with another base on the same DNA strand, forming an intrastrand crosslink , or with a base on the opposite strand, resulting in an interstrand crosslink . nih.gov Interstrand crosslinks are particularly cytotoxic as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. Other nucleophilic sites on DNA, including the N1 and O6 positions of guanine and various positions on adenine (B156593), can also be alkylated, though typically at a lower frequency. nih.gov

MacromoleculePrimary Alkylation SiteOther Potential SitesResulting Adduct Type
DNAN7 of GuanineN1-Guanine, O6-Guanine, N1-Adenine, N3-Adenine, N7-AdenineMonoadduct
Intrastrand & Interstrand Crosslinks

Protein Adducts: Proteins are also significant targets for alkylation by mustard compounds. The nucleophilic side chains of several amino acids can react with the aziridinium ion. Proteomic studies on cells exposed to sulfur mustard have identified numerous adducted proteins. nih.gov Significant targets include cytoskeletal proteins such as cytokeratins and actin. nih.gov Alkylation of these proteins can disrupt cellular architecture and integrity. Human serum albumin (HSA), the most abundant protein in blood plasma, is also a major target, with its reactive cysteine residues being particularly susceptible to modification. proquest.comnih.gov The formation of protein adducts can impair enzyme function, disrupt structural proteins, and interfere with cellular signaling pathways. Mass spectrometry-based proteomics is a critical tool for identifying the specific proteins and amino acid residues targeted by mustard compounds. nih.govproquest.comdtic.mil

MacromoleculeTarget Proteins (Examples from Mustard Compound Research)Reactive Amino Acid Residues (Examples)
ProteinsCytokeratins (e.g., K14, K16, K17)Cysteine
ActinHistidine
Human Serum Albumin (HSA)Glutamic Acid / Aspartic Acid

Advanced Research Methodologies and Future Directions in Alanine Mustard Studies

Integration of Omics Technologies for Comprehensive Analysis

The comprehensive analysis of alanine (B10760859) mustard's biological effects necessitates a systems-level approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for a holistic understanding of its mechanism of action and its impact on cellular physiology. researchgate.netfrontiersin.orgresearchgate.net A multi-omics strategy allows researchers to move beyond a single molecular target and construct a detailed map of the cellular response to alanine mustard exposure. mdpi.com

Genomics can be employed to identify genetic factors that influence sensitivity or resistance to this compound. For instance, variations in genes encoding for DNA repair enzymes, drug transporters, or apoptosis pathway components may dictate the efficacy of the compound in different cancer cell lines or patient populations.

Transcriptomics , through techniques like RNA sequencing, provides a snapshot of the gene expression changes induced by this compound. nih.gov This can reveal the upregulation of stress response pathways, DNA damage signaling cascades, and cell cycle arrest mechanisms. Conversely, it can also show the downregulation of genes involved in cell proliferation and survival.

Proteomics complements transcriptomics by analyzing the changes in protein expression and post-translational modifications. nih.gov This is crucial as proteins are the functional effectors in the cell. Proteomic studies can identify the specific proteins that are adducted by this compound, leading to a better understanding of its direct targets. Furthermore, it can uncover alterations in protein networks involved in signal transduction and metabolic pathways.

Metabolomics focuses on the global profile of small-molecule metabolites. researchgate.net Exposure to this compound can significantly alter cellular metabolism. Metabolomic analysis can identify key metabolic pathways that are disrupted, potentially revealing novel vulnerabilities that could be exploited in combination therapies. For example, an increase in metabolites associated with oxidative stress or a decrease in intermediates of central carbon metabolism could be indicative of the drug's impact.

The true power of this approach lies in the integration of these datasets. frontiersin.orgnih.gov By correlating changes across the different omics layers, researchers can construct comprehensive models of this compound's effects, from the initial DNA alkylation event to the downstream consequences on gene expression, protein function, and metabolic state.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionPotential Findings
Genomics What genetic variations confer resistance to this compound?Identification of SNPs in DNA repair genes.
Transcriptomics Which signaling pathways are activated upon treatment?Upregulation of p53 and DNA damage response pathways.
Proteomics What are the direct protein targets of this compound?Identification of adducted proteins involved in transcription.
Metabolomics How does this compound affect cellular energy production?Alterations in TCA cycle and glycolysis intermediates.

High-Throughput Screening Approaches for this compound Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.govsigmaaldrich.com In the context of this compound, HTS can be instrumental in identifying novel analogues with improved efficacy, selectivity, and pharmacokinetic properties. anu.edu.aunih.gov

The process typically involves the synthesis of a diverse library of this compound derivatives, where the core structure is systematically modified. These modifications could include alterations to the amino acid carrier, the alkylating mustard group, or the linker connecting them. This library is then screened against a panel of cancer cell lines using automated, miniaturized assays.

A variety of HTS assays can be employed. Cell viability assays, such as those based on ATP measurement or cellular metabolism, provide a primary readout of cytotoxicity. nih.gov More sophisticated high-content screening (HCS) approaches can be used to assess multiple cellular parameters simultaneously, such as DNA damage, apoptosis induction, and cell cycle arrest. nih.gov These image-based assays provide richer datasets for identifying promising candidates.

Furthermore, biochemical HTS assays can be designed to screen for compounds that specifically inhibit a particular molecular target, should one be identified. nih.gov For example, if a key enzyme involved in resistance is discovered, an HTS campaign could be launched to find inhibitors of that enzyme.

The data generated from HTS campaigns are vast and require sophisticated data analysis techniques to identify "hits"—compounds that exhibit the desired activity profile. nih.gov These hits are then subjected to further validation and optimization in a process known as hit-to-lead development.

Table 2: High-Throughput Screening Strategies for this compound Analogues

Screening ApproachAssay TypeMeasured Endpoint
Primary Screening Cell Viability (e.g., CellTiter-Glo)General cytotoxicity
Secondary Screening High-Content ImagingDNA damage, apoptosis markers
Target-Based Screening Biochemical AssayInhibition of a specific enzyme
Phenotypic Screening 3D Spheroid ModelsEfficacy in a more physiologically relevant system

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling have become indispensable tools in rational drug design, offering insights into drug-target interactions at the atomic level. nih.govnih.govwustl.edu For this compound, these approaches can be used to understand its mechanism of action, predict the properties of novel analogues, and guide their synthesis. researchgate.nethilarispublisher.com

Molecular docking studies can be used to predict how this compound and its derivatives bind to DNA. mdpi.comresearchgate.net These simulations can help to rationalize the observed sequence selectivity of alkylation and can be used to design analogues with altered DNA binding properties. For example, modifications to the carrier molecule could be explored to target specific DNA sequences that are prevalent in the promoter regions of oncogenes.

Quantum mechanics (QM) calculations can provide detailed information about the electronic structure of this compound and the mechanism of the alkylation reaction. wikipedia.org These calculations can be used to predict the reactivity of the mustard group and to understand how modifications to the molecule will affect its alkylating potential.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with its biological targets over time. nih.govnih.gov For instance, MD simulations can be used to model the process of DNA cross-linking and to understand how this lesion distorts the DNA double helix. This information can be valuable for understanding how the DNA damage is recognized by the cellular repair machinery.

In addition to studying drug-target interactions, computational methods can also be used to predict the pharmacokinetic properties of this compound analogues, such as their absorption, distribution, metabolism, and excretion (ADME). nih.gov This in silico prediction of ADME properties can help to prioritize which analogues to synthesize and test, thereby saving time and resources.

Table 3: Computational Approaches in this compound Research

Computational MethodApplicationInsights Gained
Molecular Docking Predicting binding to DNAUnderstanding sequence selectivity
Quantum Mechanics Modeling the alkylation reactionPredicting reactivity of analogues
Molecular Dynamics Simulating DNA cross-linkingUnderstanding DNA distortion and repair recognition
ADME Prediction In silico pharmacokineticsPrioritizing analogues for synthesis

Emerging Research Areas and Unexplored Facets of this compound

While much is known about the DNA alkylating properties of nitrogen mustards, there are still many unexplored facets of this compound's biology that represent exciting areas for future research. mdpi.com

Another important area of research is the development of strategies to overcome resistance to this compound. mdpi.com This could involve the design of novel analogues that are not recognized by drug efflux pumps or that are effective against tumors with specific DNA repair defects. Combination therapies, where this compound is co-administered with inhibitors of DNA repair or other signaling pathways, also hold great promise.

The role of the tumor microenvironment in modulating the activity of this compound is another area that warrants further investigation. Factors such as hypoxia and altered pH can influence the efficacy of alkylating agents. researchgate.net Understanding these effects could lead to the development of strategies to enhance the activity of this compound in the tumor microenvironment.

Furthermore, the development of targeted delivery systems for this compound could significantly improve its therapeutic index. nih.govresearchgate.net This could involve conjugating the drug to antibodies or other ligands that specifically recognize cancer cells, or encapsulating it in nanoparticles that preferentially accumulate in tumors.

Finally, the potential for repurposing this compound for other indications beyond cancer is an intriguing possibility. Given its potent cytotoxic effects, it could potentially be explored for the treatment of other proliferative disorders.

Table 4: Future Research Directions for this compound

Research AreaKey QuestionPotential Outcome
Non-DNA Targets Does this compound alkylate RNA or proteins?New mechanisms of action and therapeutic targets.
Overcoming Resistance Can we design analogues to evade resistance mechanisms?More effective therapies for resistant cancers.
Tumor Microenvironment How does hypoxia affect this compound's efficacy?Strategies to enhance activity in solid tumors.
Targeted Delivery Can we deliver this compound specifically to cancer cells?Reduced side effects and improved therapeutic window.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie alanine mustard’s (L-PAM) cytotoxicity in cancer cells, and how can these be experimentally validated?

  • Methodological Answer : Investigate DNA alkylation and crosslinking effects using in vitro assays such as comet assays to quantify DNA damage. Compare dose-dependent responses in cell lines (e.g., breast cancer MCF-7 vs. myeloma cells) via flow cytometry to assess apoptosis and cell cycle arrest . Validate findings using knock-out models (e.g., p53-deficient cells) to isolate mechanisms of action.

Q. How do preclinical models influence the interpretation of L-PAM efficacy in solid tumors vs. hematological malignancies?

  • Methodological Answer : Use syngeneic mouse models (e.g., 4T1 breast cancer) to evaluate tumor regression rates, and compare with xenograft models (e.g., human myeloma cell lines) to assess species-specific responses. Monitor pharmacokinetics via HPLC to correlate drug exposure with efficacy metrics (e.g., tumor volume reduction, survival) .

Advanced Research Questions

Q. How can researchers resolve contradictions in L-PAM’s differential efficacy between premenopausal and postmenopausal breast cancer patients?

  • Methodological Answer : Conduct subgroup analyses stratified by hormonal status (e.g., estrogen receptor expression) using patient-derived tumor organoids. Validate findings via RNA-seq to identify hormone-responsive pathways (e.g., ERK/MAPK) that modulate L-PAM sensitivity. Replicate clinical trial designs with hormonal manipulation (e.g., ovarian suppression) to isolate confounding variables .

Q. What methodologies optimize L-PAM combination regimens with immunotherapies (e.g., NK cell therapy) while mitigating overlapping toxicities?

  • Methodological Answer : Design phase I/II trials using adaptive dose-escalation (e.g., 3+3 design) to determine maximum tolerated doses (MTD) for L-PAM + NK cell therapy. Use flow cytometry to quantify immune cell infiltration post-treatment and multiplex cytokine assays (e.g., Luminex) to monitor cytokine release syndrome risks. Validate synergy via Chou-Talalay combination index analysis .

Q. How can researchers address variability in L-PAM resistance mechanisms across cancer subtypes?

  • Methodological Answer : Perform whole-exome sequencing of L-PAM-resistant cell lines (e.g., generated via chronic low-dose exposure) to identify mutations in DNA repair genes (e.g., BRCA1, MGMT). Validate functional impacts using CRISPR-Cas9 knock-in models and high-throughput drug screens (e.g., PRISM) to identify synthetic lethal partners .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting survival data in L-PAM clinical trials?

  • Methodological Answer : Apply Cox proportional hazards models with time-dependent covariates to account for delayed treatment effects. Use Kaplan-Meier curves with log-rank tests to compare disease-free intervals between treatment arms. Address censoring biases via competing risk analyses (e.g., Fine-Gray model) .

Q. How should researchers design in vitro experiments to model L-PAM’s impact on tumor microenvironment interactions?

  • Methodological Answer : Co-culture cancer cells with fibroblasts or immune cells in 3D spheroid models. Use live-cell imaging (e.g., IncuCyte) to track real-time cytotoxicity and cytokine secretion (e.g., IL-6, TGF-β). Validate findings with spatial transcriptomics (e.g., Visium) to map cell-cell communication networks post-treatment .

Methodological Resources

  • Key Experimental Models :

    Model TypeApplicationReference
    Patient-derived organoidsHormone-responsive efficacy testing
    NSG mice with humanized immune systemsImmunotherapy combination studies
  • Critical Biomarkers : DNA damage (γH2AX), apoptosis (cleaved caspase-3), ERK phosphorylation (p-ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.